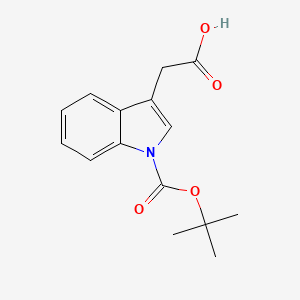

1-Boc-3-carboxymethylindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZTWLIBIMXVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448948 | |

| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128550-08-3 | |

| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 3 Carboxymethylindole

Direct Acylation and Boc Protection Strategies

A primary route to 1-Boc-3-carboxymethylindole begins with the synthesis of the indole-3-acetic acid backbone, which is then protected. This approach leverages well-established reactions for indole (B1671886) formation and subsequent functionalization.

Fischer Indole Synthesis Modifications for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for producing the indole nucleus from a phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. byjus.comwikipedia.org The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole ring. byjus.comwikipedia.org

To generate indole-3-acetic acid, a precursor to the target compound, the Fischer synthesis can be performed using phenylhydrazine and levulinic acid or its ester equivalent. One historical method describes the synthesis from glutamic acid, which is converted to the necessary aldehyde via Strecker degradation, followed by the Fischer reaction with phenylhydrazine. wikipedia.org

The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov Modifications to the classic two-component reaction have been developed, including three-component, one-pot processes that generate the arylhydrazone intermediate in situ from nitriles, organometallic reagents, and arylhydrazine salts, enhancing the efficiency of the synthesis. nih.govdaneshyari.com

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic acid | wikipedia.org |

| Lewis Acids | Boron trifluoride, Zinc chloride, Iron chloride, Aluminium chloride | wikipedia.orgnih.gov |

N-Boc Protection Techniques and Optimization

Once indole-3-acetic acid or its ester is formed, the nitrogen of the indole ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial for preventing N-alkylation in subsequent steps and for modifying the electronic properties of the indole ring. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govorganic-chemistry.org

The reaction is typically performed in the presence of a base. organic-chemistry.org However, the low nucleophilicity of the indole nitrogen can render this reaction slow. sigmaaldrich.com To optimize the process, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction. The choice of solvent and base is also critical for achieving high yields.

Challenges in N-Boc protection include potential side reactions and the need for chemoselectivity, especially when other nucleophilic groups are present. Various catalysts have been explored to improve the efficiency and selectivity of N-Boc protection under mild conditions. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent | Conditions | Key Features | Reference |

| Boc₂O, DMAP | Standard basic conditions | Commonly used, accelerates slow reactions | |

| Iodine (catalytic) | Solvent-free, ambient temperature | Efficient and practical for various amines | organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Lewis acid catalysis | Effective for N-Boc protection | researchgate.net |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, room temperature | Highly efficient, inexpensive, reusable | organic-chemistry.org |

Carboxymethylation Approaches

An alternative synthetic strategy involves introducing the carboxymethyl group at the C3 position of an N-Boc protected indole. This route takes advantage of the inherent reactivity of the indole nucleus.

Strategies for Introducing the Carboxymethyl Moiety at Position 3

The C3 position of the indole ring is the most nucleophilic site, making it susceptible to attack by electrophiles. nih.gov This inherent reactivity is exploited for the direct introduction of the carboxymethyl group or a precursor. A common method is the Friedel-Crafts alkylation of N-Boc-indole with an electrophile such as ethyl bromoacetate (B1195939) or a similar α-haloacetate ester. This reaction is often promoted by a Lewis acid to activate the electrophile.

Another approach involves the conjugate addition of N-Boc-indole to electrophilic alkenes like maleimides, catalyzed by Lewis acids such as BF₃-OEt₂. nih.gov The resulting adduct can then be further modified to yield the desired carboxymethyl group. These methods provide a direct route to C3-functionalized indoles, which can be advantageous in certain synthetic schemes.

Regioselective Functionalization of the Indole Core

Achieving high regioselectivity is paramount in indole chemistry. While the C3 position is the most electronically rich and kinetically favored site for electrophilic substitution, reactions can sometimes occur at the N1 or C2 positions. nih.govrsc.org The use of an N-protecting group, such as the Boc group, is a key strategy to prevent N-alkylation and direct functionalization to the C3 position. nih.gov

The regioselectivity can be influenced by several factors, including the nature of the electrophile, the catalyst, and the solvent system. rsc.org For instance, certain transition metal catalysts and ligands can steer functionalization towards the C2 position. rsc.org However, for the synthesis of this compound, conditions are chosen to maximize the inherent preference for C3 functionalization. This typically involves using a strong electrophile under conditions that favor electrophilic aromatic substitution on the pyrrole (B145914) ring of the indole.

Advanced Synthetic Protocols and Reagents

Modern organic synthesis has introduced more sophisticated methods for indole functionalization that offer improved efficiency, selectivity, and functional group tolerance.

One such advanced strategy is the hydrogen autotransfer (HA) or "borrowing hydrogen" methodology. chemrxiv.orgchemrxiv.org This approach utilizes alcohols as alkylating agents, which are oxidized in situ to aldehydes. The aldehyde then condenses with the indole at the C3 position, and the resulting intermediate is reduced by the hydrogen that was "borrowed" during the initial oxidation. This method is atom-economical and generates water as the primary byproduct. Metal-free versions of this reaction have been developed using catalysts like cesium carbonate (Cs₂CO₃) and an oxidant. chemrxiv.orgchemrxiv.org

Transition-metal-catalyzed C-H activation is another powerful tool for the direct functionalization of the indole core. While often used to target more challenging positions like C2, C4, or C7, catalyst systems can be designed to selectively functionalize the C3 position. researchgate.netnih.gov Copper-hydride catalysis, for example, has been employed for the enantioselective alkylation of indoles, with ligand choice controlling whether the reaction occurs at the N1 or C3 position. nih.gov These advanced protocols provide powerful alternatives to classical methods for the synthesis of complex indole derivatives.

Catalytic Methods in this compound Synthesis

The synthesis of the indole core of this compound often relies on classic named reactions that can be catalyzed by various acids or transition metals. The Fischer indole synthesis, for instance, is a foundational method that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. mdpi.comthermofisher.comwikipedia.orgbyjus.com This reaction can be catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

Modern cross-coupling reactions offer alternative catalytic pathways to the indole nucleus. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, facilitates the formation of carbon-nitrogen (C-N) bonds to construct the indole ring or to N-arylate an existing indole. researchgate.netnih.govrsc.orgwikipedia.org Similarly, the Heck reaction, also palladium-catalyzed, can be used to form carbon-carbon (C-C) bonds, enabling the construction of the indole ring system through intramolecular cyclization. nih.govnih.govmdpi.comresearchgate.netthieme-connect.com

More recently, biocatalysis has emerged as a powerful tool. Enzymes like tryptophan synthase (TrpS) and engineered aminotransferases can be used in one-pot processes to produce indole derivatives with high efficiency and selectivity under mild conditions. acs.orgacs.orgthieme-connect.com These enzymatic methods are particularly valuable for creating chiral indole derivatives. rsc.orgresearchgate.net

The final step in the synthesis of the target molecule is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the precursor, indole-3-acetic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While this step is often stoichiometric, catalytic methods for N-Boc protection and deprotection are being explored to improve efficiency. mdpi.comresearchgate.net For instance, thermolytic deprotection of N-Boc groups can be achieved in continuous flow systems, sometimes eliminating the need for an acid catalyst. acs.org

Stereoselective Synthesis Considerations

The target molecule, this compound, is itself achiral, meaning it does not have a non-superimposable mirror image. Therefore, direct stereoselective synthesis is not a relevant consideration for its preparation.

However, the principles of stereoselective synthesis become critically important when synthesizing derivatives of this compound that do contain chiral centers. For example, if the carboxymethyl side chain were to be further functionalized to create a stereocenter, an asymmetric synthesis would be required to produce a single enantiomer.

Methodologies for achieving stereoselectivity in the synthesis of indole derivatives are well-established. These include:

Biocatalysis: Enzymes are inherently chiral and can produce chiral molecules with very high enantiomeric excess. rsc.orgderpharmachemica.com For instance, engineered enzymes have been used for the enantioselective synthesis of D-tryptophan derivatives from indoles. acs.orgthieme-connect.com

Chiral Catalysts: Non-enzymatic chiral catalysts, such as chiral Brønsted acids, can be used in reactions like transfer hydrogenations to produce optically active indolines with high enantioselectivity. organic-chemistry.org Cobalt-catalyzed hydroalkylation can also be used to create chiral α,α-dialkyl indoles. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and is then removed in a later step.

While not directly applicable to the synthesis of the achiral parent compound, these stereoselective strategies are essential for the development of chiral drugs and probes based on the this compound scaffold. nih.gov

Optimization of Reaction Conditions (e.g., temperature, time, solvents)

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. For the synthesis of indole-3-acetic acid (the precursor to this compound) and its derivatives, several parameters are typically optimized.

Temperature: The Fischer indole synthesis often requires heating, while modern catalytic reactions like Buchwald-Hartwig amination may proceed under milder conditions. wikipedia.orgrsc.org In biocatalytic syntheses, temperature is critical as enzymes have optimal operating temperatures, often around 37°C. thieme-connect.com Thermal deprotection of N-Boc groups in flow chemistry has been shown to be effective at temperatures around 150°C. acs.org

Time: Reaction times can vary significantly, from minutes for some microwave-assisted syntheses to many hours for traditional methods. tandfonline.comtandfonline.com Optimization aims to find the shortest time required for the reaction to reach completion, thereby increasing throughput. For example, a three-component Fischer indole synthesis can take approximately 20 hours to complete. nih.gov

Solvents: The choice of solvent can dramatically affect reaction outcomes. Green chemistry principles encourage the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. researchgate.netresearchgate.net For instance, aqueous conditions have been successfully applied to Heck and Buchwald-Hartwig reactions on indole substrates. rsc.orgnih.gov

pH and Concentration: In biocatalytic processes, pH and substrate concentration are key variables. Studies on the microbial production of indole-3-acetic acid have used response surface methodology to optimize parameters like pH, incubation time, and tryptophan concentration to maximize the yield. nih.gov

Comparative Analysis of Synthetic Pathways

Yield, Purity, and Scalability Assessments

The choice of a synthetic pathway for this compound depends on a comparative assessment of factors like yield, purity, and scalability.

Purity: High purity is essential, particularly for pharmaceutical applications. Cross-coupling reactions, while often high-yielding, may require careful purification to remove residual metal catalysts. Biocatalytic methods often offer very high purity and enantioselectivity due to the specific nature of enzymatic reactions. acs.org

Scalability: A scalable process is one that can be efficiently and economically transitioned from a laboratory scale to industrial production. One-pot reactions and processes that avoid harsh conditions or costly reagents are generally more scalable. thermofisher.comnih.gov Continuous flow chemistry is also emerging as a highly scalable and efficient method for reactions like N-Boc deprotection. acs.org The feasibility of scaling up a microbial synthesis of indole-3-acetic acid to produce high yields has been demonstrated, suggesting a viable route for producing the precursor on a large scale. rsc.org

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint and improve safety and efficiency. researchgate.net

Key green chemistry approaches applicable to indole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents, or performing reactions under solvent-free conditions. mdpi.comresearchgate.net

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance (e.g., a palladium complex or an enzyme) is preferable to using stoichiometric reagents, as it reduces waste. researchgate.netbeilstein-journals.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are often highly atom-economical. researchgate.net

Use of Renewable Feedstocks: Biocatalytic methods that use renewable starting materials align well with green chemistry principles. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Reactivity and Chemical Transformations of 1 Boc 3 Carboxymethylindole

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the indole (B1671886) ring is a key site for derivatization, enabling the synthesis of a diverse array of compounds.

Esterification and Amidation Reactions

The carboxylic acid of 1-Boc-3-carboxymethylindole can be readily converted to esters and amides through standard coupling protocols. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied properties.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling reagents. For instance, enzymatic esterification of indole-3-acetic acid with myo-inositol and glucose has been demonstrated, suggesting that similar biocatalytic methods could be applied to its N-Boc protected form. nih.gov A common laboratory method involves the use of a dehydrating agent or activation of the carboxylic acid.

Amidation: The formation of an amide bond is a crucial transformation. This is generally accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A host of coupling reagents have been developed for this purpose to ensure high yields and minimize side reactions, particularly racemization when dealing with chiral amines or acids. luxembourg-bio.comfishersci.co.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). peptide.comnih.gov Phosphonium reagents such as PyBOP and uronium reagents like HATU are also highly effective, especially for sterically hindered or electron-deficient substrates. peptide.comnih.gov

The choice of reagent and conditions is critical, especially with electron-deficient amines, where reactions can be sluggish. nih.govrsc.org

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Widely used, cost-effective. By-product removal can be an issue (e.g., DCU). luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | - | High reactivity, good for hindered couplings. |

Decarboxylative Functionalization Strategies

Decarboxylative coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable precursors. In these reactions, the carboxyl group is extruded as carbon dioxide, and the resulting radical or organometallic intermediate is trapped by a coupling partner.

For indole-3-acetic acid derivatives, these strategies have been employed to create novel structures. For example, copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has been developed to synthesize functionalized pyrazolones. nih.govacs.org This reaction proceeds without the need for bases or ligands under relatively mild conditions. acs.org

Other transition metals like nickel and gold have also been utilized. A nickel-catalyzed decarboxylative arylation of indole-3-acetic acids has been achieved through convergent paired electrolysis. researchgate.netosaka-u.ac.jp Gold(III) has been shown to catalyze the decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols in water. acs.org Metal-free conditions for the decarboxylation of indole-3-carboxylic acids have also been reported, using potassium carbonate or acetonitrile-promoted basic conditions. researchgate.net

These methods provide a direct route to C3-alkylated and C3-arylated indoles, bypassing the need to pre-functionalize the coupling partners.

Reactions Involving the Indole Nitrogen (N-1)

The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a protective group, preventing unwanted reactions at the indole nitrogen and increasing the solubility in organic solvents. Its removal and the subsequent functionalization of the deprotected nitrogen are key steps in many synthetic sequences.

Deprotection of the Boc Group

The Boc group is known for its stability under basic conditions but is readily cleaved under acidic conditions. researchgate.net This differential reactivity allows for selective deprotection in the presence of other acid-labile or base-labile functional groups.

Acidic Deprotection: The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate. researchgate.netnih.gov

Basic/Nucleophilic Deprotection: While less common, methods for the basic deprotection of N-Boc on indoles have been developed. These are particularly useful when the substrate contains acid-sensitive functional groups. Reagents such as sodium methoxide (B1231860) in methanol (B129727) or aqueous potassium carbonate in methanol under reflux have been shown to be effective. researchgate.nettandfonline.comacsgcipr.org The electron-withdrawing nature of the indole ring facilitates this cleavage compared to aliphatic Boc-protected amines. acsgcipr.org

Table 2: Selected Methods for N-Boc Deprotection of Indoles

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Acidic | TFA/DCM; HCl/Dioxane; H₂SO₄/tBuOAc | Fast, common, and effective. researchgate.netresearchgate.net |

| Basic | NaOMe/MeOH; aq. K₂CO₃/MeOH (reflux) | Useful for acid-sensitive substrates. tandfonline.comacsgcipr.org |

| Thermal | Thermolysis (no solvent) | Clean, avoids reagents, but requires high temperatures. researchgate.net |

Further Functionalization at N-1 Post-deprotection

Once the Boc group is removed, the resulting indole-3-acetic acid or its ester derivative possesses a free N-H group that is amenable to further functionalization, most commonly through N-alkylation or N-arylation.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides, tosylates, or other electrophiles in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile. mdpi.comnih.gov Iridium-catalyzed N-alkylation of indolines using alcohols has also been reported as an environmentally friendly alternative. organic-chemistry.org The development of enantioselective N-alkylation methods is an active area of research, providing access to chiral N-substituted indoles. nih.govmdpi.com

N-Arylation: The introduction of an aryl group at the indole nitrogen is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). nih.gov These reactions couple the indole with an aryl halide or triflate. nih.govorganic-chemistry.org A variety of ligands and reaction conditions have been developed to improve the efficiency and scope of these transformations, allowing for the synthesis of a wide range of N-arylindoles. nih.govorganic-chemistry.org

Reactions Involving the Indole Core (Positions 2 and Beyond)

The presence of the N-Boc protecting group deactivates the pyrrole (B145914) ring towards certain electrophilic attacks while directing others, and the C3-substituent further modulates the regioselectivity of reactions involving the indole nucleus.

For instance, Friedel-Crafts type reactions on N-Boc protected indoles have been shown to proceed, yielding functionalized products. researchgate.net The specific substitution pattern on the benzene (B151609) ring (positions C4, C5, C6, and C7) is influenced by both steric hindrance and the electronic effects of the substituents at N1 and C3. Generally, positions C4 and C6 are electronically favored for substitution, though steric hindrance from the adjacent C3-substituent can disfavor attack at C4.

A summary of expected regioselectivity for electrophilic aromatic substitution on N-Boc indoles is presented below:

| Reaction Type | Typical Reagents | Favored Position(s) | Notes |

|---|---|---|---|

| Nitration | Trifluoroacetyl nitrate | C3 (on N-Boc-indole) | The C3-substituent on the target molecule would direct nitration to other positions, likely C2 or the benzene ring. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C2, C5, C6 | Regioselectivity can be controlled by reaction conditions. |

| Friedel-Crafts Alkylation | Alkenes, Lewis Acids (e.g., Cu(OTf)₂) | C2 | Intramolecular versions can lead to cyclized products. researchgate.net |

The indole nucleus, particularly when halogenated, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For this compound, this typically requires prior halogenation at a specific position (e.g., C2, C4, C5, C6, or C7) to introduce a reactive handle for catalysts, most commonly based on palladium, nickel, or copper. uni-regensburg.deuni-muenchen.de

Common coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction of a halo-indole with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond.

Heck Reaction: Palladium-catalyzed reaction between a halo-indole and an alkene.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction of a halo-indole with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halo-indole and an amine.

C-H Functionalization: Direct functionalization of C-H bonds, often at the C2 position, can be achieved with transition metal catalysts (e.g., Pd, Rh), offering a more atom-economical route to elaborated indoles. nih.govnih.gov

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. nih.gov

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Ar-B(OH)₂ | C-C (Aryl) |

| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkene | C-C (Vinyl) |

| Sonogashira | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., BINAP) | Amine | C-N |

| C-H Activation | Pd(OAc)₂, Rh₂(OAc)₄ | Alkene, Alkyne, Carbene | C-C, C-N |

The indole ring, particularly the C2-C3 double bond, is susceptible to oxidation. For this compound, oxidation typically leads to the formation of the corresponding 1-Boc-oxindole derivative. This transformation involves the conversion of the C2 methylene (B1212753) group of the pyrrole ring into a carbonyl group. Various oxidizing agents can accomplish this, and the reaction is a key step in the synthesis of many biologically active oxindole (B195798) alkaloids. Studies have shown the conversion of 1-Boc-indoles to 1-Boc-oxindoles can be achieved effectively. acs.org

The oxidation of indole-3-acetic acid to oxindole-3-acetic acid is a known metabolic pathway in plants, highlighting the inherent reactivity of this scaffold towards oxidation. nasa.govnih.govnih.gov While these biological oxidations are enzymatic, similar transformations can be achieved in the laboratory using chemical oxidants. The N-Boc group is generally stable under mild oxidative conditions used for this purpose.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes for new substrates.

The mechanism of electrophilic aromatic substitution on indoles is well-established to proceed through a cationic intermediate (a Wheland intermediate or arenium ion). ic.ac.uk The attack of an electrophile (E⁺) at a specific position on the indole ring forms a resonance-stabilized cation. The stability of this intermediate dictates the regioselectivity. For N-Boc-indoles, attack at C3 is generally favored, but when this position is blocked, as in this compound, the mechanism favors attack at other positions like C2, where the positive charge can still be delocalized over the nitrogen atom.

In metal-catalyzed reactions, the pathways are more complex, typically involving a catalytic cycle of oxidative addition, transmetalation (for couplings like Suzuki), migratory insertion (for Heck), and reductive elimination. For C-H activation, the mechanism often involves concerted metalation-deprotonation or electrophilic palladation pathways. nih.gov Mechanistic experiments, including kinetic studies and intermediate characterization, have been performed on related indole systems to elucidate these pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity of indole derivatives. researchgate.net DFT calculations can model the electronic structure of this compound to predict sites of reactivity. For instance, mapping the molecular electrostatic potential (MEP) can identify the most nucleophilic regions of the molecule, which are susceptible to electrophilic attack. ic.ac.uk

Furthermore, DFT can be used to calculate the energies of transition states and intermediates for various reaction pathways. nih.gov This allows for a theoretical prediction of the most favorable reaction pathway and helps explain observed regioselectivity. For example, by comparing the activation energies for electrophilic attack at C2 versus C4, C5, C6, or C7, one can rationalize the experimental substitution patterns. Such calculations have been applied to understand cycloaddition reactions involving indole derivatives and the enantioselectivity of certain catalytic processes. acs.orgnih.gov

Applications of 1 Boc 3 Carboxymethylindole in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Indole (B1671886) Alkaloids and Analogs

The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen prevents unwanted side reactions, while the carboxymethyl group (-CH₂COOH) at the 3-position serves as a reactive handle for extensive derivatization. This combination makes 1-Boc-3-carboxymethylindole an ideal precursor for building the intricate architectures of various indole alkaloids and their synthetic analogs, which are sought after for their potent biological activities.

This compound is a foundational building block for synthesizing complex alkaloids like indirubin (B1684374) and tryptanthrin (B1681603), which possess significant therapeutic potential.

Indirubin , an isomer of indigo, is known for its activity as a kinase inhibitor and has been investigated for its anticancer properties. nih.gov The synthesis of indirubin and its derivatives often involves the coupling of two indole-based units. researchgate.netsapub.org The structure of this compound provides a protected indole core that can be chemically manipulated. For instance, the carboxymethyl group can be converted into other functional groups necessary for dimerization or condensation with another indole precursor, such as isatin, to form the characteristic indirubin scaffold. researchgate.netvu.lt

Tryptanthrin is a weakly basic alkaloid recognized for its broad spectrum of biological activities, including antibacterial, antiparasitic, and anti-inflammatory effects. arkat-usa.orgresearchgate.net The synthesis of the tryptanthrin core, an indolo[2,1-b]quinazoline-6,12-dione, typically involves the fusion of an indole ring with a quinazoline (B50416) system. researchgate.netarkat-usa.org Starting from this compound, the carboxymethyl side chain can be elaborated and cyclized with an anthranilic acid derivative to construct the quinazoline portion of the molecule, ultimately leading to the tryptanthrin framework. arkat-usa.org The Boc group ensures that the indole nitrogen does not interfere with the cyclization reactions and can be removed in a later synthetic step.

| Feature | Indirubin | Tryptanthrin |

|---|---|---|

| Core Structure | Two indole units linked by a carbon-carbon double bond (2,3'-biindole). | An indole ring fused to a quinazoline ring (indolo[2,1-b]quinazoline). arkat-usa.org |

| Key Precursors | Isatin, Indoxyl, or derivatives. vu.lt | Isatin, Isatoic anhydride, Anthranilic acid derivatives. researchgate.net |

| Therapeutic Interest | Anticancer (kinase inhibitor), Anti-inflammatory. nih.gov | Antibacterial (especially against tuberculosis), Anti-leishmanial, Anti-inflammatory. arkat-usa.org |

The global fight against malaria, caused by parasites of the Plasmodium genus, relies on the continuous development of new and effective drugs, particularly in the face of growing resistance to existing treatments like artemisinin-based combination therapies. nih.gov The indole nucleus is a recognized pharmacophore in the design of antimalarial agents.

This compound serves as a critical starting material for generating libraries of novel indole derivatives to be screened for antiplasmodial activity. The carboxylic acid function of the carboxymethyl group allows for the straightforward creation of a wide array of amides, esters, and other derivatives by coupling it with various amines, alcohols, and other molecules. This synthetic flexibility enables the exploration of structure-activity relationships, aiming to identify compounds with potent activity against different life stages of the Plasmodium parasite. nih.gov Research has shown that novel compounds can exhibit multistage potency, acting against blood, liver, and transmission stages of the parasite, and this compound provides a robust platform for synthesizing such candidates. nih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental toxins and in modulating immune system functions. Both agonists (activators) and antagonists (inhibitors) of AhR are of significant interest for therapeutic development. Various indole derivatives, including those derived from tryptophan metabolism by the gut microbiome, are known to interact with AhR. nih.gov

The ability to precisely modify the indole scaffold is key to developing selective AhR modulators. This compound is an excellent scaffold for this purpose. Its protected nitrogen and reactive side chain allow for systematic modifications across the indole ring system. By altering the substituents on the benzene (B151609) ring or modifying the carboxymethyl group, chemists can synthesize a range of analogs designed to fine-tune their binding affinity and functional activity at the AhR. nih.gov For example, studies have shown that even the position of a simple methyl group on the indole ring can determine whether the compound acts as an agonist or an antagonist. nih.gov This highlights the importance of having a versatile starting material like this compound to generate diverse structures for screening and development of targeted AhR-modulating drugs.

Intermediate in Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure compounds is high in the pharmaceutical and agrochemical sectors, as different enantiomers of a chiral molecule often have vastly different biological activities and safety profiles. nih.govnih.gov this compound serves as a high-value intermediate in the synthesis of these complex target molecules.

The synthesis of single-enantiomer drugs is a major focus of modern pharmaceutical development. eurekalert.org this compound is an achiral molecule, but it can be readily converted into chiral intermediates. The methylene (B1212753) (-CH₂-) group in the carboxymethyl side chain is prochiral, meaning the two hydrogen atoms are not equivalent. Through asymmetric synthesis techniques, one of these hydrogens can be selectively replaced, creating a new chiral center with a specific stereochemistry.

This transformation makes this compound a valuable precursor for producing chiral building blocks. These building blocks can then be incorporated into the total synthesis of complex chiral drugs. nih.gov The use of such a versatile intermediate facilitates the efficient and stereocontrolled construction of active pharmaceutical ingredients, which is a critical challenge in drug manufacturing. eurekalert.org

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel. nih.gov A major class of CF drugs, known as "correctors," aims to fix the misfolding of mutant CFTR protein (most commonly the F508del mutation), allowing it to traffic to the cell surface and function properly. cff.org

The search for novel and more effective CFTR correctors is an active area of research. nih.gov This often involves screening large libraries of diverse chemical compounds. This compound is an important intermediate for synthesizing such libraries. The indole core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein-protein interfaces that are critical for proper protein folding. The carboxymethyl group provides a convenient point of attachment for adding different chemical groups, enabling the creation of novel molecules designed to bind to and stabilize the mutant CFTR protein. nih.gov While early correctors included structures like quinazolinones, the field is constantly evolving, and indole-based compounds derived from intermediates like this compound represent a promising avenue for discovering the next generation of CFTR modulators. nih.govcysticfibrosisnewstoday.com

| Modulator Type | Mechanism of Action | Example Drug/Component |

|---|---|---|

| Corrector | Helps the misfolded CFTR protein achieve the correct 3-D shape to traffic to the cell surface. cff.org | Lumacaftor, Tezacaftor, Elexacaftor cff.org |

| Potentiator | Binds to the CFTR protein at the cell surface and holds the channel gate open, increasing chloride flow. cff.org | Ivacaftor cff.org |

| Amplifier | Increases the amount of CFTR protein produced by the cell. | (Currently in research/development) |

Design and Synthesis of Novel Pharmacophores

The indole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. The strategic placement of a carboxymethyl group at the 3-position of the indole ring, coupled with the Boc protecting group on the indole nitrogen, provides a versatile platform for chemical modification. The Boc group allows for controlled reactions at other positions of the indole nucleus, while the carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other coupling reactions, enabling the construction of diverse molecular architectures.

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship studies are fundamental to the process of drug discovery, providing crucial insights into how chemical structure correlates with biological activity. By systematically modifying a lead compound and assessing the impact on its efficacy and selectivity, medicinal chemists can identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect.

While specific, detailed SAR studies originating directly from this compound as the primary scaffold are not extensively documented in publicly available research, the principles of its application can be inferred from studies on related indole-containing compounds. For instance, in the development of inhibitors for various protein targets, the indole scaffold often serves as a core binding element. The carboxymethyl side chain of this compound allows for the exploration of the chemical space around this core.

A hypothetical SAR study utilizing this compound could involve the synthesis of a library of amides. By reacting the carboxylic acid with a diverse set of amines, researchers can probe the steric and electronic requirements of a target's binding pocket.

Table 1: Hypothetical Structure-Activity Relationship Data for Derivatives of this compound

| Compound ID | Amine Moiety (R-NH2) | Target Binding Affinity (IC50, nM) |

| A-1 | Benzylamine | 500 |

| A-2 | Phenethylamine | 250 |

| A-3 | 4-Chlorobenzylamine | 150 |

| A-4 | Cyclohexylamine | >1000 |

| A-5 | Morpholine | 800 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Ligand Design for Specific Biological Targets

The design of ligands with high affinity and selectivity for a specific biological target is a cornerstone of modern drug discovery. The structural features of this compound make it a suitable starting point for the rational design of such ligands. The indole core can mimic the side chain of tryptophan, making it a candidate for interacting with proteins that recognize this amino acid. The carboxymethyl group can engage in hydrogen bonding or ionic interactions with key residues in a binding site.

For example, in the design of enzyme inhibitors, the carboxylic acid of this compound could be designed to interact with a catalytic amino acid residue in the enzyme's active site. The indole scaffold itself could fit into a hydrophobic pocket. By using computational modeling and known structural information about the target, medicinal chemists can design and synthesize derivatives of this compound with optimized interactions.

The synthesis of targeted ligands often involves multi-step synthetic sequences where this compound serves as a key intermediate. Its protected nitrogen allows for modifications at other positions of the indole ring, such as halogenation or the introduction of other functional groups, before the final coupling of the carboxylic acid to a desired fragment.

Table 2: Potential Biological Targets for Ligands Derived from this compound

| Target Class | Specific Example | Rationale for Use of Indole Scaffold |

| Kinases | Various | The indole ring can act as a hinge-binding motif. |

| G-protein-coupled receptors (GPCRs) | Serotonin Receptors | The indole structure is similar to the endogenous ligand serotonin. |

| Enzymes | Indoleamine 2,3-dioxygenase (IDO) | The indole ring is the natural substrate for this enzyme. |

| Viral Proteins | Integrase | Indole-containing compounds have shown inhibitory activity. |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Boc-3-carboxymethylindole. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the number and type of proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals for each part of the molecule: the tert-butoxycarbonyl (Boc) protecting group, the indole (B1671886) ring system, and the carboxymethyl side chain.

Boc Group: A prominent singlet is observed in the upfield region, typically around δ 1.6 ppm, which integrates to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.

Indole Ring: The aromatic region (δ 7.2–8.2 ppm) displays signals for the five protons on the indole core. The proton at the 2-position (H-2) typically appears as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) show characteristic doublet and triplet splitting patterns due to spin-spin coupling with their neighbors.

Carboxymethyl Group: A singlet corresponding to the two methylene (B1212753) protons (-CH₂-) of the acetic acid side chain is typically found around δ 3.8 ppm. The acidic proton of the carboxyl group (-COOH) appears as a broad singlet far downfield, often above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing signals for all 15 carbon atoms in their unique chemical environments.

Boc Group: Three distinct signals characterize the Boc group: the nine equivalent methyl carbons appear around δ 28.3 ppm, the quaternary carbon at approximately δ 84.0 ppm, and the carbamate carbonyl carbon near δ 149.5 ppm. mdpi.com

Indole Ring: The eight carbons of the indole skeleton resonate in the aromatic region (δ 110–136 ppm). Quaternary carbons (C-3, C-3a, C-7a) are distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Carboxymethyl Group: The methylene carbon (-CH₂-) signal appears around δ 31.2 ppm, while the carbonyl carbon of the carboxylic acid is observed significantly downfield, typically around δ 173.0 ppm.

The following tables summarize the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound Data is based on typical chemical shifts for the constituent functional groups and indole ring systems.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Indole) | ~7.7 | s (singlet) | 1H |

| H-4 (Indole) | ~7.6 | d (doublet) | 1H |

| H-5 (Indole) | ~7.3 | t (triplet) | 1H |

| H-6 (Indole) | ~7.4 | t (triplet) | 1H |

| H-7 (Indole) | ~8.2 | d (doublet) | 1H |

| -CH₂- (Carboxymethyl) | ~3.8 | s (singlet) | 2H |

| -C(CH₃)₃ (Boc) | ~1.6 | s (singlet) | 9H |

| -COOH (Carboxyl) | >10 | br s (broad singlet) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound Data is based on typical chemical shifts for the constituent functional groups and indole ring systems.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ (Boc) | ~28.3 |

| -CH₂- (Carboxymethyl) | ~31.2 |

| -C(CH₃)₃ (Boc) | ~84.0 |

| C-3 (Indole) | ~112.0 |

| C-7 (Indole) | ~115.5 |

| C-5 (Indole) | ~120.0 |

| C-4 (Indole) | ~122.8 |

| C-6 (Indole) | ~124.7 |

| C-2 (Indole) | ~125.5 |

| C-3a (Indole) | ~129.8 |

| C-7a (Indole) | ~135.8 |

| C=O (Boc) | ~149.5 |

| C=O (Carboxyl) | ~173.0 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the benzene portion of the indole ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions relative to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already assigned proton signal from the ¹H NMR spectrum. tetratek.com.tr For example, the methylene proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~31.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule. tetratek.com.tr Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons (-CH₂-) to the indole C-2, C-3, and the carboxyl C=O carbons, confirming the position of the side chain.

Correlations from the indole H-2 proton to carbons C-3 and C-3a.

Correlations from the nine tert-butyl protons to the quaternary and carbonyl carbons of the Boc group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₅H₁₇NO₄), the calculated exact mass is 275.1158 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thereby confirming the elemental composition of the molecule. This high level of accuracy is crucial for distinguishing the compound from other potential isomers or molecules with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for assessing the purity of a sample of this compound. The LC component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The MS detector then provides the molecular weight of each separated component, allowing for their identification. researchgate.net This technique is also widely used to monitor the progress of the synthesis reaction, tracking the consumption of reactants and the formation of the desired product over time. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Provided |

|---|---|---|

| HRMS ([M+H]⁺) | m/z 276.1230 | Confirms elemental composition C₁₅H₁₈NO₄⁺ |

| HRMS ([M+Na]⁺) | m/z 298.1053 | Confirms elemental composition C₁₅H₁₇NO₄Na⁺ |

| MS/MS Fragmentation | m/z 219.0712 | Loss of isobutylene (-56 Da) from Boc group |

| MS/MS Fragmentation | m/z 175.0606 | Loss of Boc group (-100 Da) |

| MS/MS Fragmentation | m/z 130.0657 | Represents indole-3-methylene cation after loss of Boc and COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretches: Absorptions just above 3000 cm⁻¹ are attributable to aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching from the methylene and Boc groups.

C=O Stretches (Carbonyls): Two strong, sharp absorption bands are expected in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the carbamate C=O of the Boc group is expected at a slightly higher wavenumber, around 1740 cm⁻¹. These two peaks may overlap.

C-O Stretches: Strong bands in the fingerprint region, between 1300 cm⁻¹ and 1100 cm⁻¹, correspond to C-O stretching vibrations from both the carboxylic acid and the carbamate ester.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2980 | Medium |

| Boc Group | C=O Stretch | ~1740 | Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Weak |

| Carbamate/Carboxyl | C-O Stretch | 1100-1300 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental analytical methodology for separating, identifying, and purifying the components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve as powerful techniques to assess purity and guide purification strategies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. While specific application notes for this exact compound are not widely published, established methods for closely related indole derivatives, such as indole-3-acetic acid (IAA), provide a strong basis for method development. The presence of the lipophilic tert-butyloxycarbonyl (Boc) protecting group necessitates modifications to standard indole analysis protocols, typically involving a more nonpolar mobile phase or a gradient elution to ensure adequate retention and separation from potential impurities.

A typical reversed-phase HPLC method for analyzing this compound would employ a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a small percentage of an acid like formic acid or acetic acid to ensure good peak shape for the carboxylic acid moiety.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Under these hypothetical conditions, this compound would be expected to have a significantly longer retention time than its unprotected analogue, indole-3-acetic acid, due to the increased hydrophobicity imparted by the Boc group. The purity of a sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table of Expected Retention Time Comparison:

| Compound | Expected Retention Time (min) |

| Indole-3-acetic acid | ~5-7 |

| This compound | ~12-15 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for the qualitative monitoring of reactions and the preliminary assessment of purity for this compound. It is particularly useful for determining the appropriate solvent system for larger-scale purification by column chromatography.

For the analysis of this compound, a normal-phase TLC plate, typically silica gel 60 F254, would be used. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane or dichloromethane (B109758), and a more polar solvent, like ethyl acetate or methanol, is commonly employed. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid spot.

Typical TLC System and Expected Results:

| Parameter | Condition/Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Expected Rf of this compound | ~0.4 - 0.5 |

| Expected Rf of Indole-3-acetic acid | ~0.1 - 0.2 |

The Rf (retardation factor) value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to the nonpolar Boc group, this compound will be less polar than indole-3-acetic acid and will therefore travel further up the TLC plate, resulting in a higher Rf value. By comparing the Rf value of the sample to that of a pure standard, and by observing the presence of any additional spots, a qualitative assessment of purity can be made.

Future Directions and Emerging Research Areas

Exploration of New Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of functionalized indoles like 1-Boc-3-carboxymethylindole. Future research is geared towards the use of transition-metal catalysis, which has shown considerable promise in the functionalization of the indole (B1671886) nucleus. rsc.orgscilit.comrsc.org

Transition-metal catalysts, particularly those based on rhodium and palladium, are being explored for their ability to catalyze a variety of synthetic transformations with high selectivity. benthamdirect.comingentaconnect.com For instance, rhodium-catalyzed C-H functionalization and insertion reactions could offer direct routes to introduce or modify the carboxymethyl group at the C3 position of the Boc-protected indole. acs.orgthieme-connect.comacs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Heck coupling and Tsuji-Trost reaction, present opportunities for the construction of the indole-3-acetic acid scaffold from readily available precursors. researchgate.netacs.orgnih.govrsc.org

The exploration of different ligands and catalyst systems is expected to lead to milder reaction conditions, higher yields, and improved functional group tolerance. The table below summarizes potential catalytic systems and their envisioned applications in the synthesis of this compound and its derivatives.

| Catalyst System | Potential Reaction Type | Anticipated Advantages |

|---|---|---|

| Rhodium(III) Complexes | C-H Activation/Functionalization | High regioselectivity, milder conditions |

| Palladium(0)/Palladium(II) Complexes | Cross-Coupling Reactions (e.g., Heck, Suzuki) | Versatility in forming C-C bonds |

| Cobalt(III) Complexes | C-H Bond Functionalization | Sustainable and cost-effective alternative |

Application in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the indole scaffold make it an attractive component for supramolecular assemblies and advanced materials. Future research will likely explore the incorporation of this compound into larger molecular architectures to create functional materials.

In supramolecular chemistry, the indole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex structures. The carboxymethyl group provides a handle for further functionalization, allowing for the creation of tailored building blocks for supramolecular polymers and gels.

In materials science, indole derivatives have been investigated for their potential in electronic and optical applications. Polyindoles and their nanocomposites are being studied for their conducting properties. materialsciencejournal.org Furthermore, indole-based organic dyes have shown promise in dye-sensitized solar cells. researchgate.net The functionalization of this compound could lead to the development of novel materials with tunable electronic and photophysical properties.

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Supramolecular Polymers | As a monomer or self-assembling unit | Controlled self-assembly, responsiveness to stimuli |

| Conducting Polymers | As a precursor to polyindole derivatives | High conductivity, environmental stability |

| Organic Dyes | As a core structure in dye-sensitized solar cells | Efficient photon-to-electron conversion |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future efforts in the synthesis of this compound will focus on developing more sustainable and environmentally friendly methods.

This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or biocatalytic reactions. dergipark.org.trrsc.org Microwave-assisted organic synthesis is another promising green technique that can lead to shorter reaction times, higher yields, and reduced energy consumption. tandfonline.comtandfonline.com The use of magnetic nanoparticles as recyclable catalysts is also an emerging area that could offer a sustainable approach to the synthesis of indole derivatives. researchgate.net

Biocatalysis, employing enzymes such as lipases or engineered aminotransferases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. acs.orgthieme-connect.comresearchgate.netacs.org The development of biocatalytic routes to this compound could significantly reduce the environmental impact of its production.

Advanced Computational Studies for Predicting Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. indexcopernicus.com Advanced computational studies on this compound will play a crucial role in guiding the development of new synthetic methods and applications.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms and helping to design more efficient catalysts. acs.orgresearchgate.netmdpi.com

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations can be used to study the behavior of this compound and its derivatives in complex biological environments. These simulations can provide detailed information about the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids. This understanding is crucial for the rational design of new therapeutic agents based on the indole scaffold.

Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. Docking studies can be employed to investigate the interactions of this compound derivatives with the active sites of enzymes. mdpi.comnih.govthesciencein.orgkrjournal.comnih.govresearchgate.net This information can be invaluable for the design of potent and selective enzyme inhibitors. For example, by understanding how indole derivatives bind to a specific enzyme, researchers can modify the structure of the molecule to enhance its binding affinity and inhibitory activity.

| Computational Method | Research Application | Anticipated Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design | Prediction of reactivity, optimization of synthetic routes |

| Molecular Dynamics (MD) Simulations | Study of behavior in biological systems | Understanding of conformational dynamics and intermolecular interactions |

| Molecular Docking | Prediction of binding to protein targets | Rational design of enzyme inhibitors and other bioactive molecules |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.